N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine
Description
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine is a heterocyclic compound featuring a pyridine ring linked via an amine group to a methyl-substituted pyrazole moiety.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C10H12N4/c1-14-8-9(6-13-14)5-12-10-3-2-4-11-7-10/h2-4,6-8,12H,5H2,1H3 |
InChI Key |
GRKMYVUBEVOKHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine typically involves the reaction of 1-methyl-1H-pyrazole with a pyridine derivative under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction may produce the corresponding amine derivatives .
Scientific Research Applications
N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves the inhibition or activation of key biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents, synthetic routes, and physicochemical properties. Below is a detailed comparison:
Structural Analogs and Substituent Effects
Physicochemical Properties
- Melting Points : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melts at 104–107°C, suggesting crystalline stability . The target compound’s melting point is unreported but likely influenced by its less bulky substituents.
- Spectral Data: Analogs show diagnostic NMR peaks (e.g., δ 8.87 ppm for pyridine protons , δ 2.5–3.5 ppm for methylamine groups ).
Functional Implications
Biological Activity
N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its role as an inhibitor of key enzymes and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a pyrazole moiety. Its molecular formula is CHN, and it exhibits properties typical of heterocyclic compounds, which are known for their reactivity and biological interactions.
Target Enzymes
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . This enzyme plays a crucial role in the NAD salvage pathway, which is vital for cellular metabolism and energy production. By modulating NAMPT activity, this compound can influence NAD levels within cells, thereby affecting various biochemical pathways.
Biochemical Pathways
The compound's interaction with NAMPT leads to:
- Increased NAD synthesis.
- Induction of G1 phase cell cycle arrest in cancer cells.
- Inhibition of AKT and S6 protein phosphorylation, which are critical for cell growth and survival.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity across various cancer cell lines. Studies have shown that it can inhibit the growth of several types of cancer, including:
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
In vitro studies have demonstrated that the compound can induce apoptosis in these cells, suggesting its potential as a therapeutic agent against malignancies.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It has shown promise in inhibiting enzymes involved in inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its effectiveness against various bacteria and fungi is currently under investigation, with some reports indicating activity against Gram-positive and Gram-negative strains.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : The compound shows good oral bioavailability.
- Distribution : It is distributed throughout the body, with particular localization in cytoplasmic compartments where NAMPT resides.
Case Studies and Experimental Data
Several studies have focused on the biological activity of pyrazole derivatives similar to this compound. Notable findings include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
